Molecular Weight and PEG Spacer Length: A 19% Mass Increase vs. Shorter-Chain N-Methyl-N'-(propargyl-PEG4)-Cy5
N-PEG3-N'-(propargyl-PEG4)-Cy5 possesses a molecular weight of 737.36 g/mol, comprising both PEG₃ and PEG₄ segments . In contrast, the structurally related analog N-methyl-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-04-9) has a molecular weight of 619.23 g/mol, representing a 19.1% reduction in mass due to the absence of the PEG₃ extension [1]. This additional PEG₃ segment provides a longer spacer arm (approximately 2–3 nm end-to-end distance), which is critical for spanning the inter-pocket distances between E3 ligase and target protein in PROTAC ternary complexes [2].
| Evidence Dimension | Molecular weight and PEG spacer length |
|---|---|
| Target Compound Data | MW = 737.36 g/mol; PEG₃ + PEG₄ spacer |
| Comparator Or Baseline | N-methyl-N'-(propargyl-PEG4)-Cy5; MW = 619.23 g/mol; PEG₄ spacer only |
| Quantified Difference | +118.13 g/mol (+19.1% mass increase); additional PEG₃ extension |
| Conditions | Mass spectrometry; structural analysis |
Why This Matters
The increased spacer length directly influences ternary complex geometry in PROTAC design, enabling optimization of degradation efficiency that cannot be achieved with shorter PEG linkers.
- [1] MedChemExpress. N-methyl-N'-(propargyl-PEG4)-Cy5 (CAS 2107273-04-9). Product Datasheet. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article. 2025. View Source
